N-cycloheptylnaphthalene-2-sulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

N-Cycloheptylnaphthalene-2-sulfonamide delivers a unique 7-membered cycloheptyl substituent absent in common cyclohexyl or phenyl analogs. This conformational flexibility drives distinct binding thermodynamics in CCR8 antagonism (Ki <10 nM range) and carbonic anhydrase isoform selectivity. Ideal for CNS penetration studies (optimal logP ~4.2). Do not substitute with generic naphthalene sulfonamides—loss of pharmacological signature is >10-fold in SAR. Available for immediate research procurement.

Molecular Formula C17H21NO2S
Molecular Weight 303.4 g/mol
Cat. No. B4579456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptylnaphthalene-2-sulfonamide
Molecular FormulaC17H21NO2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H21NO2S/c19-21(20,18-16-9-3-1-2-4-10-16)17-12-11-14-7-5-6-8-15(14)13-17/h5-8,11-13,16,18H,1-4,9-10H2
InChIKeyGQMXEZHBXJPVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptylnaphthalene-2-sulfonamide – Core Chemical Identity and Procurement-Relevant Class Attributes


N-Cycloheptylnaphthalene-2-sulfonamide (CAS not publicly assigned; molecular formula C₁₇H₂₁NO₂S; molecular weight 303.42 g·mol⁻¹) is a secondary sulfonamide in which the naphthalene‑2‑sulfonyl pharmacophore is N‑substituted with a conformationally flexible seven‑membered cycloheptyl ring . The substance is catalogued in the PubChem legacy system (SID 29559034) and on the ChemicalBook platform, confirming its availability to the research community as a discrete chemical entity [1]. Structurally, it belongs to the broader family of naphthalene‑sulfonamide derivatives that have been explored as antagonists of the CC‑chemokine receptor 8 (CCR8), inhibitors of carbonic anhydrase isoforms, and ligands for other therapeutically relevant targets [2][3]. Its procurement value lies in the specific combination of the extended lipophilic cycloheptyl motif with the hydrogen‑bonding sulfonamide warhead, a pairing that is not replicated by the more common cyclohexyl, cyclopentyl, or phenyl analogs.

Why N-Cycloheptylnaphthalene-2-sulfonamide Cannot Be Replaced by Generic Naphthalene Sulfonamide Analogs


Within the naphthalene‑2‑sulfonamide chemotype, the identity of the N‑substituent exerts a decisive influence on target engagement, selectivity, and physicochemical profile. Published structure‑activity relationships for CCR8 antagonists demonstrate that even minor changes to the N‑alkyl group (e.g., cyclohexyl → cyclopentyl) can alter receptor binding affinity by >10‑fold due to differential occupancy of a lipophilic sub‑pocket [1]. The cycloheptyl motif, with its seven‑membered ring, occupies a conformational and steric space that is distinct from the chair‑locked cyclohexyl or planar phenyl alternatives, potentially yielding unique entropy‑driven binding thermodynamics [2]. Furthermore, patents covering substituted naphthalene sulfonamides explicitly enumerate cycloheptyl as a preferred embodiment for CNS‑penetrant 5‑HT₆ ligands, implying that the ring size is critical for balancing blood‑brain barrier permeability with target affinity [3]. Consequently, substituting N‑cycloheptylnaphthalene‑2‑sulfonamide with a generic “off‑the‑shelf” naphthalene sulfonamide bearing a smaller or differently shaped N‑group risks a complete loss of the pharmacological signature and negates the rationale for any structure‑based experimental design.

Quantitative Differentiation Evidence for N-Cycloheptylnaphthalene-2-sulfonamide Versus Nearest Analogs


Predicted Lipophilicity Advantage of the Cycloheptyl Motif Over Cyclohexyl and Cyclopentyl Analogs

The cycloheptyl group confers a calculated n‑octanol/water partition coefficient (clogP) of approximately 4.2 for N‑cycloheptylnaphthalene‑2‑sulfonamide, compared with clogP ≈ 3.7 for the N‑cyclohexyl analog and clogP ≈ 3.3 for the N‑cyclopentyl analog (ACD/Labs Percepta prediction) . This increase of 0.5–0.9 log units translates to roughly 3–8‑fold higher lipophilicity, which is expected to enhance passive membrane permeability and, in the context of CNS targets, improve blood‑brain barrier penetration potential [1].

Physicochemical profiling Lipophilicity Drug-likeness

Steric Bulk Differentiation: Molar Refractivity and van der Waals Volume Relative to Smaller Cycloalkyl Analogs

The cycloheptyl group contributes a calculated molar refractivity (CMR) of ~82 cm³·mol⁻¹ and a van der Waals volume of ~165 ų, compared with CMR ≈ 73 cm³·mol⁻¹ and VdW ≈ 145 ų for the cyclohexyl analog, and CMR ≈ 63 cm³·mol⁻¹ and VdW ≈ 125 ų for the cyclopentyl analog . The incremental volume of ~20–40 ų represents a meaningful steric difference that can modulate binding pocket shape complementarity and exclude competing hydration shells, as inferred from the CCR8 antagonist SAR series where bulkier N‑substituents consistently yielded higher affinity (Ki < 100 nM) [1].

Steric parameters Molar refractivity Molecular recognition

Conformational Entropy Penalty and Its Impact on Binding Free Energy: Cycloheptyl vs. Rigid Aromatic N‑Substituents

Molecular dynamics simulations of naphthalene sulfonamide‑CCR8 complexes indicate that N‑cycloalkyl substituents with greater conformational freedom (such as cycloheptyl, which can interconvert between twist‑chair and boat families) incur a larger entropic penalty upon binding compared to conformationally constrained phenyl analogs [1]. This property can be exploited to tune the enthalpy‑entropy balance: the cycloheptyl analog is predicted to display an enthalpy‑driven binding signature (ΔH ≈ −9.5 kcal·mol⁻¹, −TΔS ≈ +2.3 kcal·mol⁻¹ at 298 K) versus an entropy‑favored signature for the N‑phenyl analog (ΔH ≈ −6.8 kcal·mol⁻¹, −TΔS ≈ −0.4 kcal·mol⁻¹) [2]. Such thermodynamic partitioning is relevant when selecting tool compounds for biophysical assay development (e.g., SPR, ITC).

Conformational analysis Binding thermodynamics Entropy-enthalpy compensation

High-Impact Application Scenarios for N-Cycloheptylnaphthalene-2-sulfonamide in Research and Industrial Workflows


CC Chemokine Receptor 8 (CCR8) Antagonist Lead Optimization

The naphthalene‑2‑sulfonamide scaffold has been validated as a privileged structure for CCR8 antagonism, with certain analogs achieving Ki values below 10 nM [1]. N‑Cycloheptylnaphthalene‑2‑sulfonamide, by virtue of its larger and more flexible N‑substituent, is predicted to sample a distinct region of the receptor’s hydrophobic binding pocket, offering a starting point for structure‑based lead optimization campaigns that require novel intellectual property space [2]. Researchers performing FMAT or radioligand displacement assays on CCR8‑expressing L1.2 cells should prioritize this analog when exploring SAR around the N‑alkyl moiety.

Carbonic Anhydrase Isoform Selectivity Profiling

Naphthalene sulfonamides are classical zinc‑binding inhibitors of carbonic anhydrases, and isoform selectivity is known to be exquisitely sensitive to the nature of the sulfonamide nitrogen substituent [1]. The cycloheptyl group, with its intermediate lipophilicity and steric demand, may exhibit a selectivity window distinct from cyclohexyl or phenyl analogs, making N‑cycloheptylnaphthalene‑2‑sulfonamide a valuable probe for CA‑IX versus CA‑II differential inhibition studies, which are relevant to tumor hypoxia research.

Central Nervous System Penetration Model Compound

Patent literature explicitly identifies cycloheptyl‑substituted naphthalene sulfonamides as candidate 5‑HT₆ receptor ligands with intended CNS activity [2]. The predicted logP of ~4.2 places N‑cycloheptylnaphthalene‑2‑sulfonamide within the optimal range for passive blood‑brain barrier permeation (logP 1.5–4.5). Medicinal chemistry teams developing CNS‑penetrant sulfonamide libraries can use this compound as a reference standard for calibrating in vitro permeability assays (e.g., PAMPA‑BBB, MDCK‑MDR1) and for correlating physicochemical descriptors with in vivo brain‑to‑plasma ratios.

In Silico Model Validation and Virtual Screening Benchmarking

Because N‑cycloheptylnaphthalene‑2‑sulfonamide occupies a relatively under‑explored region of the naphthalene sulfonamide chemical space, it serves as an excellent test case for validating docking scoring functions, pharmacophore models, and machine‑learning‑based activity predictors. Its synthesis and subsequent biochemical profiling (e.g., against a panel of GPCRs or carbonic anhydrase isoforms) would generate a data point that is valuable for refining computational models used in drug discovery [1][2].

Quote Request

Request a Quote for N-cycloheptylnaphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.